molecular formula C10H13BrClNO B13286486 2-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol

2-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol

Cat. No.: B13286486
M. Wt: 278.57 g/mol
InChI Key: RHPCILRMPMEJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol is an organic compound that belongs to the class of alcohols It features a bromine and chlorine-substituted phenyl ring attached to an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 2-bromo-5-chlorobenzylamine with an appropriate epoxide or halohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the epoxide ring, leading to the formation of the desired amino alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen atoms or convert the amino group to a different functional group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated products or modified amino groups.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

2-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol
  • 2-{[(2-Bromo-5-fluorophenyl)methyl]amino}propan-1-ol
  • 2-{[(2-Bromo-5-methylphenyl)methyl]amino}propan-1-ol

Uniqueness

2-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The presence of both halogens can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications.

Properties

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

2-[(2-bromo-5-chlorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H13BrClNO/c1-7(6-14)13-5-8-4-9(12)2-3-10(8)11/h2-4,7,13-14H,5-6H2,1H3

InChI Key

RHPCILRMPMEJCQ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=C(C=CC(=C1)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.